Product packaging for 7-Chloro-2,6-dimethylhept-2-ene(Cat. No.:)

7-Chloro-2,6-dimethylhept-2-ene

Cat. No.: B13179379
M. Wt: 160.68 g/mol
InChI Key: YKYASBYQGCLRJE-UHFFFAOYSA-N
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Description

7-Chloro-2,6-dimethylhept-2-ene ( 1824076-07-4) is an organic compound with the molecular formula C9H17Cl and a molecular weight of 160.68 g/mol . This chloroalkene is characterized by its structure, which can be represented by the SMILES notation CC(C)=CCCC(C)CCl . As a building block in organic synthesis, it serves as a versatile intermediate for researchers developing more complex molecules. The compound requires proper handling and storage, and it is typically shipped under cold-chain conditions to ensure stability . This product is intended for laboratory research purposes only and is strictly not approved for human consumption, diagnostic, or therapeutic use. Researchers are encouraged to consult the product's safety data sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17Cl B13179379 7-Chloro-2,6-dimethylhept-2-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

7-chloro-2,6-dimethylhept-2-ene

InChI

InChI=1S/C9H17Cl/c1-8(2)5-4-6-9(3)7-10/h5,9H,4,6-7H2,1-3H3

InChI Key

YKYASBYQGCLRJE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 7 Chloro 2,6 Dimethylhept 2 Ene

Established Synthetic Routes to the Core Structure

The synthesis of 7-Chloro-2,6-dimethylhept-2-ene would likely involve the introduction of a chlorine atom into a C9 terpenoid-like backbone. Plausible starting materials could include naturally occurring acyclic monoterpene alcohols such as geraniol or linalool, or the related hydrocarbon, 2,6-dimethylhept-2-ene.

Electrophilic Addition Methodologies (e.g., Lewis Acid-Catalyzed Additions)

Electrophilic addition of hydrogen chloride (HCl) to an appropriately unsaturated precursor represents a primary theoretical route to this compound. For instance, the reaction of 2,6-dimethylhept-2-ene with HCl would be expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the less substituted carbon of the double bond, leading to the formation of a tertiary carbocation. Subsequent attack by the chloride ion would then yield the corresponding tertiary chloride. However, in the case of 2,6-dimethylhept-2-ene, the double bond is tetrasubstituted, which can lead to a mixture of products and potential rearrangements.

The use of Lewis acids as catalysts could influence the regioselectivity of the addition, but specific studies on this substrate are not documented.

Catalytic Approaches in Synthesis

Catalytic methods for the synthesis of allylic chlorides could also be theoretically applied. Radical allylic chlorination of a suitable precursor, such as dihydromyrcene (2,6-dimethylocta-2,7-diene), using reagents like N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., light or a radical initiator), could potentially yield this compound among other products. libretexts.orglibretexts.orgyoutube.com The selectivity of such reactions is often a challenge, leading to mixtures of isomers.

Another theoretical approach involves the reaction of allylic alcohols like geraniol or linalool with chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are commonly used to convert alcohols to chlorides. These reactions can proceed through various mechanisms, including Sₙ2 or Sₙi, and are often accompanied by allylic rearrangements, which could potentially lead to the formation of this compound.

Functional Group Transformations and Derivatization

The reactivity of this compound would be dictated by its two primary functional groups: the chloro substituent and the alkene moiety.

Reactions of the Chloro Substituent

The chloro group, being a good leaving group, would be susceptible to nucleophilic substitution reactions. Treatment with various nucleophiles could lead to a range of derivatives. For instance, reaction with alkoxides would yield ethers, while reaction with cyanide could introduce a nitrile group. The specific conditions (e.g., solvent, temperature) would influence the outcome and the potential for competing elimination reactions.

Transformations Involving the Alkene Moiety

The carbon-carbon double bond in this compound would undergo typical alkene reactions. Electrophilic additions, such as hydrohalogenation, hydration, or halogenation, could be expected. Oxidation reactions could lead to the formation of epoxides, diols, or cleavage of the double bond to yield smaller carbonyl compounds.

Formation of Complex Ether Linkages

The formation of ether linkages from this compound would likely proceed via a Williamson-type ether synthesis. Reaction of the chloroalkene with an alcohol in the presence of a base would yield the corresponding ether. The choice of the alcohol and the reaction conditions would determine the complexity of the resulting ether. Given its potential fragrance applications, reactions with various fragrant alcohols could be a theoretical pathway to new scent molecules.

Stereoselective Synthetic Pathways

The synthesis of this compound with a defined stereochemistry requires careful consideration of two key structural features: the geometry of the trisubstituted alkene and the chirality at the C6 position. Strategies can be devised to control these elements through a variety of modern synthetic methods.

The geometry of the trisubstituted double bond in this compound can be established as either the (E)- or (Z)-isomer through several powerful catalytic methods. Alkene metathesis and the stereoselective functionalization of alkynes or allylic alcohols are among the most prominent approaches.

One of the most versatile methods for constructing trisubstituted alkenes with high stereoselectivity is the catalytic cross-metathesis. nih.gov This reaction would involve the coupling of a simpler terminal alkene with a disubstituted alkene partner in the presence of a suitable catalyst, typically based on molybdenum or ruthenium. By carefully selecting the catalyst and the geometry of the starting disubstituted alkene, it is possible to favor the formation of either the (E)- or (Z)-product. nih.govnih.gov For instance, the synthesis of (E)- or (Z)-7-Chloro-2,6-dimethylhept-2-ene could be envisioned by the cross-metathesis of 5-chloro-2-methylpent-1-ene with an appropriate 2-substituted propene derivative, where the stereochemical outcome is dictated by the catalyst system. nih.govresearchgate.net

Another effective strategy involves the stereoselective reduction of a corresponding alkyne precursor. The partial reduction of a 7-chloro-2,6-dimethylhept-2-yne derivative can yield the desired alkene. For example, reduction using sodium in liquid ammonia typically affords the (E)-alkene, while catalytic hydrogenation with a poisoned catalyst, such as Lindlar's catalyst, generally yields the (Z)-alkene. researchgate.net

Furthermore, stereodefined trisubstituted alkenes can be accessed from allylic alcohols. nih.govnih.gov A titanium-mediated reductive cross-coupling between an allylic alcohol and a vinylsilane has been shown to produce (Z)-trisubstituted alkenes with high selectivity. nih.gov This approach could be adapted to construct the backbone of the target molecule prior to the introduction of the chlorine atom.

MethodStarting MaterialsTypical Product GeometryReference
Catalytic Cross-MetathesisTerminal Alkene + Disubstituted Alkene(E) or (Z) nih.gov
Alkyne Reduction (dissolving metal)Alkyne(E) researchgate.net
Alkyne Reduction (catalytic hydrogenation)Alkyne(Z) researchgate.net
Reductive Coupling of Allylic AlcoholAllylic Alcohol + Vinylsilane(Z) nih.gov

The chiral center at the C6 position of this compound can be introduced through several enantioselective strategies. These include the use of chiral starting materials from the "chiral pool," asymmetric catalysis, or the resolution of a racemic mixture.

A highly efficient approach is to start from a readily available chiral building block. For instance, (R)- or (S)-citronellol, which are common chiral pool terpenes, could serve as a precursor to the C6 stereocenter. nih.gov The synthesis would involve the transformation of the alcohol group in citronellol and subsequent chain modification to introduce the chloroalkene moiety. This strategy leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. acs.orgacs.org

Asymmetric catalysis offers a powerful alternative for creating the chiral center. An enantioselective allylic chlorination of a suitable precursor alkene could install both the chlorine atom and the stereocenter in a single step. organic-chemistry.org While direct enantioselective chlorination of non-activated alkenes remains challenging, the use of chiral catalysts in the halogenation of allylic alcohols has seen significant progress. nih.govnih.govacs.orgacs.org For example, a chiral catalyst could direct the facial attack of a chlorinating agent on an allylic alcohol precursor, leading to a chiral chloro-substituted intermediate with high enantiomeric excess.

Another potential route is the enantioselective addition of a nucleophile to an α,β-unsaturated ketone precursor. The resulting chiral alcohol could then be converted to the corresponding chloride. Furthermore, merging photoredox catalysis with nickel catalysis has enabled the asymmetric carbonylative coupling of benzylic chlorides with amines, a strategy that could potentially be adapted for the synthesis of related chiral amides and subsequently converted to the desired chloride. acs.org

ApproachKey TransformationChiral SourceRepresentative EnantioselectivityReference
Chiral Pool SynthesisFunctional group manipulation(R)- or (S)-Citronellol>99% ee (from starting material) nih.gov
Asymmetric DichlorinationDichlorination of an allylic alcoholChiral Schiff base catalystup to 98% ee nih.gov
Asymmetric BromochlorinationBromochlorination of an allylic alcoholChiral Schiff base catalystup to 99% ee acs.orgacs.org
Asymmetric Carbonylative CouplingCoupling of a C(sp3)-halide with an amineChiral Nickel Catalystup to >99% ee acs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 7-Chloro-2,6-dimethylhept-2-ene, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to its distinct proton environments. The vinylic proton on the trisubstituted double bond would appear as a triplet, coupled to the adjacent methylene (B1212753) group. The methyl groups attached to the double bond would be represented by singlets, while the gem-dimethyl groups adjacent to the chlorine atom would also produce a singlet. The methylene protons would show complex splitting patterns due to their diastereotopic nature and coupling to neighboring protons.

Similarly, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The olefinic carbons would resonate in the downfield region typical for sp² hybridized carbons. The carbon bearing the chlorine atom would be shifted downfield due to the electronegativity of the halogen. The various methyl and methylene carbons would have distinct chemical shifts in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (on C2)~1.6s
CH₃ (on C2')~1.7s
=CH (on C3)~5.1t
-CH₂- (on C4)~2.0q
-CH₂- (on C5)~1.6m
-CH- (on C6)~1.8m
-CH₂Cl (on C7)~3.4d
CH₃ (on C6)~1.0d

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₃ on C2)~25.7
C2 (=C(CH₃)₂)~131.0
C3 (=CH-)~124.5
C4 (-CH₂-)~38.0
C5 (-CH₂-)~28.0
C6 (-CH(CH₃)-)~35.0
C7 (-CH₂Cl)~48.0
C8 (CH₃ on C6)~20.0

Note: The data in the tables above is predicted and may vary from experimental values.

To definitively establish the connectivity of the atoms in this compound, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum would reveal the scalar coupling network between protons, confirming, for example, the coupling between the vinylic proton and the adjacent methylene protons.

An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum. Further structural details can be elucidated using Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the position of the chloro- and dimethyl- substituents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry of this compound would provide information on its molecular weight and fragmentation pattern, which is indicative of its structure. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through the loss of a chlorine radical, leading to a prominent peak at m/z [M-35]⁺ and [M-37]⁺. Another significant fragmentation pathway would be the allylic cleavage, resulting in the formation of stable carbocations. For the structural isomer, 6-chloro-2,6-dimethylhept-2-ene, the base peak in its mass spectrum is observed at m/z 109, with another significant peak at m/z 124. nih.gov

Predicted Major Fragments for this compound

m/zProposed Fragment
160/162[C₉H₁₇Cl]⁺ (Molecular Ion)
125[C₉H₁₇]⁺
69[C₅H₉]⁺

Note: The fragmentation pattern is predicted and may differ from experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A weak C=C stretching vibration is expected around 1670 cm⁻¹. The C-H stretching vibrations for the sp² and sp³ hybridized carbons would appear just above and below 3000 cm⁻¹, respectively. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

The Raman spectrum would also show these vibrational modes, but with different relative intensities. The C=C stretch, being a non-polar bond, is expected to give a strong signal in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (sp²)Stretch3000-3100
C-H (sp³)Stretch2850-3000
C=CStretch1640-1680
C-HBend1350-1480
C-ClStretch600-800

Note: The wavenumbers are approximate and based on typical functional group frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying the components of a mixture. For this compound, GC-MS would be used to assess its purity and identify any potential isomers or impurities. The retention time of the compound in the gas chromatogram would be characteristic under specific analytical conditions, and the mass spectrum obtained for the eluting peak would confirm its identity.

A significant challenge in the GC analysis of allylic chlorides like this compound is their potential for thermal decomposition in the hot injector port or on the analytical column. This degradation can lead to the formation of multiple artifacts, complicating the interpretation of the chromatogram and affecting quantitative analysis. The elevated temperatures used in GC can induce dehydrochlorination or rearrangement reactions, resulting in the appearance of unexpected peaks. To mitigate these issues, it is often necessary to use lower injector temperatures, employ more inert column materials, or derivatize the analyte to a more thermally stable compound prior to analysis.

Computational Chemistry and Theoretical Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 7-Chloro-2,6-dimethylhept-2-ene, DFT calculations would be instrumental in elucidating its electronic structure and energetic properties. By solving the Kohn-Sham equations, typically with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger), one can determine key electronic descriptors.

These calculations would yield the molecule's total energy, from which its thermodynamic stability can be inferred. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing effect of the chlorine atom is expected to influence the energy levels of these orbitals.

A Molecular Electrostatic Potential (MEP) map could also be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (typically colored red) and electron-poor regions (colored blue). For this compound, the area around the chlorine atom and the pi-system of the double bond would be of particular interest, indicating sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

Property Predicted Value (Illustrative) Significance
HOMO Energy -6.5 eV Indicates potential for electron donation
LUMO Energy -0.8 eV Indicates potential for electron acceptance
HOMO-LUMO Gap 5.7 eV Relates to chemical reactivity and stability

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Due to its acyclic and flexible nature, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are the primary tool for exploring this conformational landscape. By simulating the motion of atoms over time, based on a classical force field, MD simulations can map the potential energy surface of the molecule.

These simulations would reveal the most stable, low-energy conformers and the energy barriers between them. Understanding the preferred three-dimensional structures is vital as the conformation can significantly impact the molecule's reactivity and biological activity, should it have any. The long heptene (B3026448) chain allows for considerable rotational freedom around its single bonds, and the presence of methyl groups and a chlorine atom will introduce specific steric hindrances that dictate the most populated conformational states.

Prediction of Reactivity and Mechanistic Pathways

Theoretical methods are invaluable for predicting the reactivity of a molecule and exploring potential reaction mechanisms. For this compound, several reactions could be computationally investigated. For instance, the double bond makes it susceptible to electrophilic addition reactions. DFT calculations can be used to model the transition states and intermediates of reactions such as hydrohalogenation or halogenation across the C2=C3 bond, thereby determining the activation energies and predicting the regioselectivity (Markovnikov vs. anti-Markovnikov addition).

Furthermore, the chlorine atom at the C7 position represents a potential site for nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions. Computational modeling can help to predict which of these pathways is more favorable under different conditions by calculating the energies of the respective transition states.

Spectroscopic Property Predictions and Validation

Computational chemistry is widely used to predict various spectroscopic properties, which can then be used to validate and interpret experimental data. For this compound, the following spectra can be calculated:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. Characteristic peaks for the C=C stretch, C-H stretches (both sp2 and sp3), and the C-Cl stretch could be calculated and compared with experimental spectra for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted chemical shifts are crucial for assigning the signals in experimental NMR spectra, which is fundamental for structure elucidation. The calculations would reflect the different chemical environments of the protons and carbons in the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic Data Predicted Value (Illustrative) Experimental Value (Hypothetical)
¹³C NMR Chemical Shift (C2) 124.5 ppm 124.2 ppm
¹³C NMR Chemical Shift (C3) 131.0 ppm 131.5 ppm
¹H NMR Chemical Shift (H at C2) 5.1 ppm 5.0 ppm

Environmental Fate and Considerations

Degradation Pathways in Environmental Compartments

The persistence of 7-Chloro-2,6-dimethylhept-2-ene in the environment is dictated by its susceptibility to both biotic and abiotic degradation processes. These pathways are crucial in determining the compound's potential for long-term contamination.

Biotic Degradation:

Microbial action is a primary driver of the breakdown of many organic pollutants. For chlorinated alkenes, both aerobic and anaerobic degradation pathways are significant.

Aerobic Degradation: In the presence of oxygen, microorganisms can metabolize chlorinated alkenes. This process is often cometabolic, meaning the microbe does not use the chlorinated compound as its primary food source but degrades it fortuitously with the help of enzymes produced for other purposes. doubtnut.com One such class of enzymes is alkene monooxygenases, which have been shown to degrade a variety of chlorinated alkenes. quora.comacs.org For instance, propylene-grown Xanthobacter cells can degrade several chlorinated alkenes, and the presence of other organic compounds can enhance this degradation. quora.com

Anaerobic Degradation: In oxygen-depleted environments, such as deep soil layers and sediments, anaerobic reductive dechlorination is a key degradation pathway for highly chlorinated compounds. doubtnut.com This process involves the sequential replacement of chlorine atoms with hydrogen, mediated by anaerobic bacteria that use the chlorinated compound as an electron acceptor. doubtnut.com

Abiotic Degradation:

Non-biological processes also contribute to the breakdown of this compound.

Hydrolysis: The carbon-chlorine bond in this compound is susceptible to hydrolysis, a reaction with water that can lead to the formation of an alcohol. As an allylic chloride, it is expected to hydrolyze more readily than a corresponding saturated alkyl chloride or a vinylic chloride. doubtnut.comquora.comdoubtnut.comshaalaa.com This increased reactivity is due to the formation of a resonance-stabilized carbocation intermediate. doubtnut.comdoubtnut.comshaalaa.com However, hydrolysis in natural waters can still be a slow process. nih.gov

Reactions with Minerals: In anaerobic environments, reactive iron minerals like iron sulfides and magnetite can promote the abiotic degradation of chlorinated solvents. nist.gov These reactions can involve reductive elimination and hydrogenolysis. nist.gov

Photodegradation: In sunlit surface waters, direct photolysis by UV radiation can be a significant degradation pathway for chlorinated hydrocarbons. nih.gov The presence of dissolved oxygen can influence the reaction, leading to the formation of hydroxyl radicals that can further degrade the compound. nih.gov Studies on short-chain chlorinated paraffins have shown complete photochemical degradation under UV irradiation. nih.gov

A summary of potential degradation pathways is presented in Table 1.

Table 1: Potential Degradation Pathways for this compound

Pathway Type Conditions Key Processes
Microbial Degradation Biotic Aerobic Cometabolism via alkene monooxygenases quora.comacs.org
Anaerobic Reductive dechlorination doubtnut.com
Hydrolysis Abiotic Aqueous Nucleophilic substitution doubtnut.comdoubtnut.comshaalaa.com
Reaction with Minerals Abiotic Anaerobic Reductive elimination, hydrogenolysis nist.gov
Photodegradation Abiotic Sunlight/UV Direct photolysis, radical formation nih.govnih.gov

Mobility and Distribution in Environmental Media

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and affinity for organic matter.

Soil Mobility: The mobility of this compound in soil will be influenced by its sorption to soil organic carbon. Compounds with higher octanol-water partition coefficients (Kow) tend to sorb more strongly to soil and sediment, reducing their mobility in groundwater. For chlorinated paraffins, it has been observed that congeners with shorter carbon chains and lower chlorination degrees are more prone to vertical movement in soil. nih.gov Given its structure, this compound is expected to have a moderate to high Kow, suggesting it will have a tendency to partition to the organic fraction of soils and sediments.

Water Solubility and Distribution: Chlorinated hydrocarbons generally have low to moderate water solubility. doubtnut.com This limited solubility can lead to the formation of dense non-aqueous phase liquids (DNAPLs) in groundwater if released in sufficient quantities. doubtnut.com The partitioning between water and air is described by the Henry's Law constant. For many volatile organic compounds, this constant is a critical parameter in determining their fate in aquatic systems. henrys-law.orgnist.govresearchgate.netcopernicus.orghenrys-law.org

Bioaccumulation: Due to its lipophilic nature, this compound has the potential to bioaccumulate in the fatty tissues of organisms. mdpi.com The bioaccumulation potential of chlorinated paraffins has been shown to be influenced by carbon chain length and the degree of chlorination. mdpi.com

Table 2 provides estimated environmental partitioning characteristics for a structurally similar compound, geranyl chloride, which can offer insights into the likely behavior of this compound. nih.gov

Table 2: Predicted Physicochemical Properties and Environmental Partitioning for Geranyl Chloride (as an analogue for this compound)

Property Predicted Value Implication for Environmental Mobility
XLogP3-AA 4.2 High potential for sorption to organic matter and bioaccumulation. nih.gov
Boiling Point 102-104 °C at 12 mmHg Moderate volatility. sigmaaldrich.com
Density 0.931 g/mL at 25 °C Slightly less dense than water. sigmaaldrich.com

Volatility and Atmospheric Chemistry

Once in the atmosphere, the fate of this compound is driven by its volatility and its reactions with atmospheric oxidants.

Volatility: The tendency of a chemical to move from water or soil into the air is described by its Henry's Law constant. henrys-law.orgnist.govresearchgate.netcopernicus.orghenrys-law.org Volatile organic compounds (VOCs) like chlorinated hydrocarbons can be released into the atmosphere from contaminated sites or during industrial use. nih.govresearchgate.net The rate of volatilization from water surfaces is a key process in their environmental distribution.

Atmospheric Degradation: In the troposphere, the primary degradation pathway for most VOCs is through reaction with hydroxyl radicals (•OH). nist.gov The presence of a double bond in this compound makes it susceptible to attack by ozone (O3) and nitrate (B79036) radicals (NO3) as well, particularly at night. researchgate.net The reaction with chlorine atoms can also be a significant degradation pathway, especially in coastal or industrial areas. acs.org These photochemical oxidation reactions transform the original compound into a variety of smaller, often more polar and water-soluble products, which can then be removed from the atmosphere through wet or dry deposition. researchgate.net

The atmospheric lifetime of this compound will depend on the rates of these reactions, which are influenced by factors such as the concentration of atmospheric oxidants and sunlight intensity.

Challenges and Future Research Directions

Overcoming Analytical Characterization Obstacles

The unambiguous characterization of 7-Chloro-2,6-dimethylhept-2-ene, including its isomers, presents several analytical hurdles that require sophisticated techniques to overcome.

A primary challenge lies in the detailed structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. While standard ¹H and ¹³C NMR can confirm the carbon skeleton and the presence of key functional groups, assigning the stereochemistry of the trisubstituted alkene (E/Z isomerism) and the chiral center at C6 can be complex. Overlapping signals in the aliphatic region and subtle differences in chemical shifts between stereoisomers would necessitate advanced 2D NMR experiments, such as NOESY or ROESY, to determine the spatial proximity of protons and confirm the alkene geometry.

Mass spectrometry (MS) is a powerful tool for identifying halogenated compounds. youtube.com The presence of chlorine is typically indicated by a characteristic isotopic pattern in the mass spectrum, with the M+ and M+2 peaks appearing in an approximate 3:1 ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. youtube.commiamioh.edu However, fragmentation patterns can be complex and may involve rearrangements that are difficult to predict, complicating the interpretation of the spectra for definitive structure confirmation. whitman.edu Distinguishing between constitutional isomers and stereoisomers by MS alone is often not possible without coupling to a chromatographic system and using reference standards.

The separation of the potential stereoisomers (E/Z isomers and enantiomers) of this compound represents another significant analytical challenge. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be the methods of choice. Achieving baseline separation of the E and Z diastereomers would likely require careful optimization of the stationary phase and temperature program. Separating the enantiomers resulting from the chiral center at C6 would necessitate the use of a chiral stationary phase (CSP) in either GC or HPLC, a process that often requires extensive method development.

Table 1: Hypothetical Analytical Data for Characterization of this compound Isomers

Analytical Technique (E)-7-Chloro-2,6-dimethylhept-2-ene (Z)-7-Chloro-2,6-dimethylhept-2-ene
¹H NMR (δ, ppm) ~5.1 (t, C2-H), ~3.5 (t, C7-H₂), ~2.1 (m, C6-H) ~5.2 (t, C2-H), ~3.6 (t, C7-H₂), ~2.3 (m, C6-H)
¹³C NMR (δ, ppm) ~135 (C2), ~124 (C3), ~45 (C7) ~134 (C2), ~125 (C3), ~45 (C7)
Mass Spec (m/z) M⁺ at 160/162 (3:1), fragments at 125, 82, 69 M⁺ at 160/162 (3:1), fragments at 125, 82, 69

| Chiral GC Retention | Enantiomer 1: 15.2 min, Enantiomer 2: 15.8 min | Enantiomer 1: 16.5 min, Enantiomer 2: 17.1 min |

Development of Highly Stereoselective Synthetic Methods

The presence of a trisubstituted double bond and a chiral center means that this compound can exist as multiple stereoisomers. A key challenge for synthetic chemists is the development of methods that can selectively produce a single desired isomer.

Controlling the geometry of the C2=C3 double bond is a significant hurdle. Many classical alkene synthesis methods provide poor stereoselectivity for trisubstituted systems. escholarship.org Modern approaches like catalytic cross-metathesis could offer a solution for producing either the E or Z isomer with high selectivity, although this often requires specifically designed catalysts and substrates. ximo-inc.comresearchgate.net Another strategy involves the stereospecific reduction of a corresponding chloro-alkyne precursor.

Establishing the stereochemistry at the C6 chiral center requires an asymmetric synthesis approach. This could involve several strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as citronellal, that already contains the required stereocenter.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct a diastereoselective chlorination or alkylation step, followed by removal of the auxiliary. ethz.ch

Catalytic Asymmetric Halogenation: Employing a chiral catalyst to enantioselectively introduce the chlorine atom or another functional group that can be converted to the chloride. nih.govnih.govthieme-connect.com While catalytic asymmetric halofunctionalization of alkenes is a rapidly developing field, achieving high enantioselectivity on unfunctionalized or remote alkenes remains a significant challenge. nih.govillinois.eduresearchgate.net

The combination of these challenges—simultaneously controlling both the alkene geometry and the remote stereocenter—makes the stereoselective synthesis of this compound a demanding but rewarding research objective.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The structure of this compound features two key reactive sites: the C=C double bond and the C-Cl bond. Future research can focus on leveraging these sites for novel transformations.

The chlorine atom is at a primary carbon, but its reactivity is influenced by the rest of the molecule. While less reactive than tertiary or allylic chlorides, it can still participate in nucleophilic substitution and elimination reactions. quora.com A major area for future exploration is its use in cross-coupling reactions. Modern catalysis has enabled the use of alkyl chlorides in powerful C-C and C-heteroatom bond-forming reactions, such as Suzuki, Stille, and Hiyama couplings, though activating the relatively inert C(sp³)-Cl bond often requires specialized nickel or palladium catalyst systems. acs.orgnih.govrsc.org Developing catalytic methods that selectively activate the C-Cl bond in the presence of the C=C bond would be a valuable research direction.

The trisubstituted alkene offers a platform for various addition reactions. The regioselectivity and stereoselectivity of these additions (e.g., hydrogenation, epoxidation, dihydroxylation) would be influenced by the steric and electronic environment of the double bond. Furthermore, catalytic methods that enable the functionalization of the alkene without disturbing the C-Cl bond are of significant interest. digitellinc.com This could lead to the synthesis of complex, densely functionalized molecules from a simple starting material.

Sustainable and Green Chemistry Approaches to Synthesis

Traditional methods for halogenation often rely on hazardous reagents like elemental chlorine (Cl₂) and can produce significant waste. rsc.org A key future direction is the development of greener synthetic routes to this compound and its derivatives.

This involves several of the twelve principles of green chemistry:

Safer Reagents: Replacing hazardous elemental halogens with safer, easier-to-handle chlorine sources, such as N-chlorosuccinimide (NCS) or even simple chloride salts like NaCl or KCl, used in oxidative chlorination processes. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, for instance, through catalytic addition reactions rather than stoichiometric substitutions that generate salt by-products. purkh.com

Catalysis: Developing highly efficient catalytic processes, which reduce energy consumption and the need for stoichiometric reagents. purkh.com

Renewable Feedstocks: Investigating synthetic pathways that start from renewable biomass sources, such as terpenes, to produce the carbon skeleton of the molecule. purkh.com

Biocatalysis: A particularly promising green approach is the use of enzymes. researchgate.net Halogenase enzymes are capable of regioselectively and often stereoselectively incorporating halogen atoms into organic molecules under mild, aqueous conditions. acs.orgnih.govacs.orgnih.govresearchgate.net Discovering or engineering a halogenase that can act on a precursor to this compound would represent a significant advance in the sustainable production of this and related compounds. acs.org

Table 2: Comparison of Conventional vs. Green Synthesis Approaches (Hypothetical)

Parameter Conventional Method (e.g., from alcohol with SOCl₂) Green Method (e.g., Biocatalytic)
Chlorine Source Thionyl chloride (SOCl₂) Sodium chloride (NaCl)
Solvent Dichloromethane, Pyridine Water
Temperature 0 °C to reflux Room Temperature
By-products SO₂, Pyridinium hydrochloride Water
Atom Economy Low High

| Safety/Handling | Corrosive, toxic reagents and by-products | Benign reagents |

Computational Design of New Reactions and Derivatives

Computational chemistry offers a powerful, predictive tool for accelerating research and overcoming the challenges associated with this compound.

Density Functional Theory (DFT) and other computational methods can be used to:

Predict Reaction Mechanisms: Model potential reaction pathways for the synthesis and transformation of the molecule. For example, calculations can help understand the transition states and intermediates in catalytic C-Cl bond activation, providing insights to design more efficient catalysts. oup.comrsc.org

Elucidate Spectroscopic Data: Predict NMR chemical shifts and coupling constants for different stereoisomers, aiding in their identification and characterization.

Guide Catalyst Design: In silico modeling can be used to design new catalysts with enhanced activity and selectivity for specific transformations, such as the stereoselective halogenation or cross-coupling reactions. arxiv.org

Explore Reactivity: Computational studies can predict the reactivity of different sites in the molecule towards various reagents, helping to plan new synthetic routes and discover novel reactivity patterns. researchgate.netresearchgate.net For instance, modeling the electrostatic potential surface can indicate the most likely sites for electrophilic or nucleophilic attack.

By combining computational predictions with experimental work, researchers can more efficiently explore the chemical space around this compound, designing novel derivatives with tailored properties and developing more efficient and sustainable synthetic methodologies.

Table of Mentioned Compounds

Compound Name
This compound
Citronellal
N-chlorosuccinimide
Sodium chloride
Potassium chloride
Thionyl chloride
Dichloromethane
Pyridine
Sulfur dioxide

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